molecular formula C8H10Cl2F4N2 B11844545 (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride

(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride

Cat. No.: B11844545
M. Wt: 281.07 g/mol
InChI Key: AXWZJNKVFISEML-UHFFFAOYSA-N
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Description

(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride is a chemical compound known for its unique structure, which includes a perfluorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride typically involves the nucleophilic aromatic substitution reaction. The process begins with the perfluorinated aromatic compound, which undergoes substitution with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and bases such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the primary product is the substituted aromatic compound .

Scientific Research Applications

(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride involves its interaction with specific molecular targets. The perfluorinated aromatic ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence its biological activity. The compound’s effects are mediated through these interactions, affecting molecular pathways and cellular processes .

Comparison with Similar Compounds

    (Perfluoro-1,4-phenylene)dimethanamine: Similar in structure but without the dihydrochloride component.

    (Perfluoro-1,4-phenylene)diamine: Lacks the methanamine groups but shares the perfluorinated aromatic ring.

Uniqueness: (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride is unique due to the presence of both the perfluorinated aromatic ring and the methanamine groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C8H10Cl2F4N2

Molecular Weight

281.07 g/mol

IUPAC Name

[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine;dihydrochloride

InChI

InChI=1S/C8H8F4N2.2ClH/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;;/h1-2,13-14H2;2*1H

InChI Key

AXWZJNKVFISEML-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CN)F)F)N.Cl.Cl

Origin of Product

United States

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